molecular formula C12H12N6S B8337029 5-(2-Ethyl-2H-tetrazol-5-yl)-4-phenyl-thiazol-2-ylamine

5-(2-Ethyl-2H-tetrazol-5-yl)-4-phenyl-thiazol-2-ylamine

Cat. No.: B8337029
M. Wt: 272.33 g/mol
InChI Key: OVNATMPFIRAWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Ethyl-2H-tetrazol-5-yl)-4-phenyl-thiazol-2-ylamine is a useful research compound. Its molecular formula is C12H12N6S and its molecular weight is 272.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N6S

Molecular Weight

272.33 g/mol

IUPAC Name

5-(2-ethyltetrazol-5-yl)-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H12N6S/c1-2-18-16-11(15-17-18)10-9(14-12(13)19-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14)

InChI Key

OVNATMPFIRAWQD-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)C2=C(N=C(S2)N)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Phenyl-2-(2H-tetrazol-5-yl)-ethanone (3.3 g, 17.5 mmol), ethyl iodide (1.4 g, 17.5 mmol) and potassium carbonate (2.4 g, 17.5 mmol) was heated at reflux in acetone (50 mL) for 5 h under argon. The reaction mixture was then poured into water, made acidic with 6M HCl and extracted with diethyl ether. The organic extract was dried and evaporated to a red/orange oil. The oil was dissolved in diethyl ether (100 mL) and bromine (17.5 mmol) was added. The mixture was stirred over night at ambient temperature, then the solvent was removed in vacuo and the residue was redissolved in ethanol (100 mL). Thiourea (35 mmol) was added, and the resulting mixture was heated at reflux for 10 min., after which a solid precipitated. The reaction mixture was poured into water containing NaOH (17.5 mmol), and the orange crude product was recovered by filtration. The crude product was recrystallized from acetonitrile to give pale yellow solid. Yield: 0.6 g, 17%.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.5 mmol
Type
reactant
Reaction Step Three
Quantity
35 mmol
Type
reactant
Reaction Step Four
Name
Quantity
17.5 mmol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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